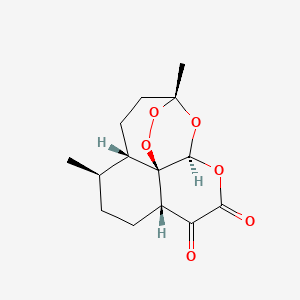
9-Desmethylene 9-Oxo-artemisitene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Desmethylene 9-Oxo-artemisitene is a chemical compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol It is a derivative of artemisinin, a well-known antimalarial drug
Métodos De Preparación
The synthesis of 9-Desmethylene 9-Oxo-artemisitene involves several steps. The synthetic routes typically include the following:
Starting Material: The synthesis often begins with artemisinin or its derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures and solvents.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9-Desmethylene 9-Oxo-artemisitene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions may involve the replacement of certain functional groups with others.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-Desmethylene 9-Oxo-artemisitene has several scientific research applications, including:
Chemistry: It is used as a reference standard in chemical research and analysis.
Biology: The compound is studied for its potential biological activities, including antimalarial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of malaria and cancer.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 9-Desmethylene 9-Oxo-artemisitene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular processes.
Pathways Involved: It may induce cell death through mechanisms such as ferroptosis, a type of regulated cell death characterized by the accumulation of lipid peroxides.
Comparación Con Compuestos Similares
9-Desmethylene 9-Oxo-artemisitene can be compared with other similar compounds, such as:
Artemisinin: The parent compound from which it is derived, known for its antimalarial properties.
Dihydroartemisinin: A derivative of artemisinin with enhanced antimalarial activity.
Artemether: Another derivative used in the treatment of malaria.
Propiedades
Fórmula molecular |
C14H18O6 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane-9,10-dione |
InChI |
InChI=1S/C14H18O6/c1-7-3-4-9-10(15)11(16)17-12-14(9)8(7)5-6-13(2,18-12)19-20-14/h7-9,12H,3-6H2,1-2H3/t7-,8+,9+,12-,13-,14-/m1/s1 |
Clave InChI |
GJQCRJMQTWVCTK-JWQWUYPBSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2C(=O)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C |
SMILES canónico |
CC1CCC2C(=O)C(=O)OC3C24C1CCC(O3)(OO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



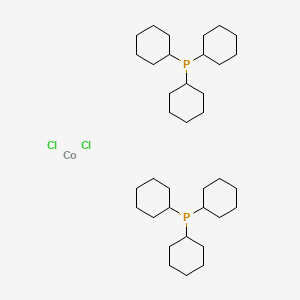
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
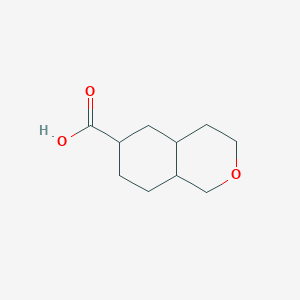
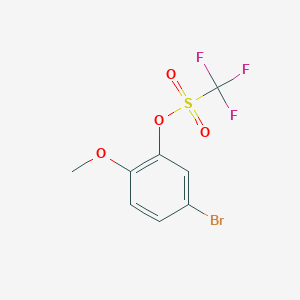
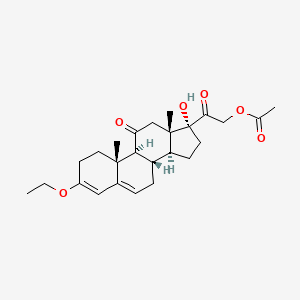
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
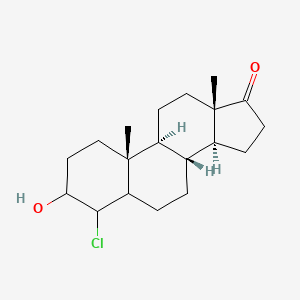
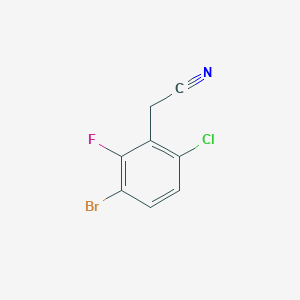
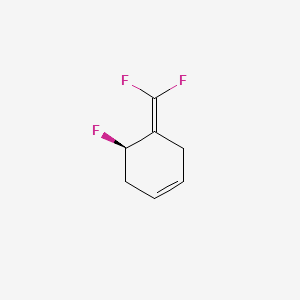
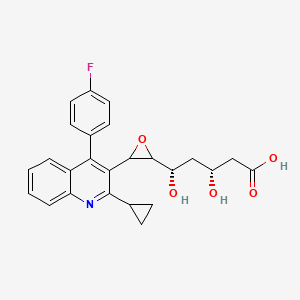
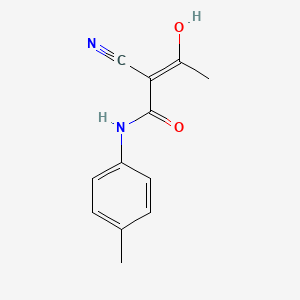
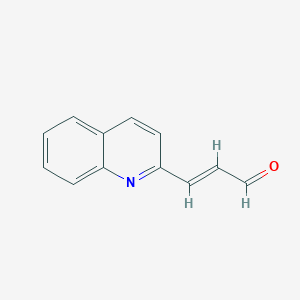
![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
